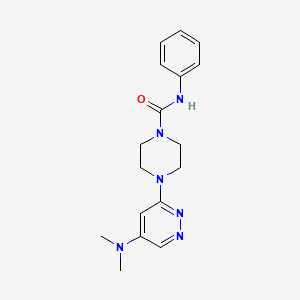

4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazin-3 (2H)-ones, which is a class of compounds that includes the compound , has been detailed in a number of comprehensive reviews . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazinone, which is a derivative of pyridazine, belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . This structure is also known as a wonder nucleus because it gives out different derivatives with all different types of biological activities .Chemical Reactions Analysis

Pyridazin-3 (2H)-ones have been shown to possess a wide range of pharmacological activities . A variety of 6-phenyl-4,5-dihydro-3 (2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats . Considerable activity in this area has been observed for a variety of substituents on the phenyl moiety .Wissenschaftliche Forschungsanwendungen

Modes of Action of Pyridazinone Herbicides

Pyridazinone compounds, including ones structurally related to 4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide, have been studied for their herbicidal action. These compounds inhibit the Hill reaction and photosynthesis, contributing to their phytotoxicity. A particular compound, identified as a new experimental herbicide, showed additional biological properties: resistance to metabolic detoxication in plants and a mechanism involving interference with chloroplast development, akin to other herbicides like atrazine. This suggests potential agricultural applications for managing weed resistance and enhancing herbicide efficacy (Hilton et al., 1969).

Synthesis and Biological Activities

Research into the synthesis of new compounds structurally similar to this compound has led to the discovery of molecules with promising antioxidant, antitumor, and antimicrobial activities. The microwave-assisted synthesis of pyrazolopyridines resulted in compounds exhibiting high antioxidant activity in assays, significant antitumor activity against liver and breast cell lines, and broad-spectrum antibacterial and antifungal activities (El‐Borai et al., 2013).

Uroselective Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines related to this compound were identified as alpha 1-adrenoceptor subtype-selective antagonists. This discovery is significant for developing therapies targeting the human lower urinary tract, potentially offering new treatments for conditions such as benign prostatic hyperplasia. The structural features of these compounds influenced their binding affinity and selectivity, providing insights into designing more effective drugs (Elworthy et al., 1997).

Antioxidant and Anticancer Properties

Another line of research synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating moderate to significant radical scavenging activity. These compounds' antioxidant properties could pave the way for developing new therapeutic agents targeting oxidative stress-related diseases. The synthesis and biological evaluation underscore the potential of such compounds in medicinal chemistry for creating novel treatments (Ahmad et al., 2012).

Wirkmechanismus

While the specific mechanism of action for “4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide” is not explicitly stated in the search results, it’s worth noting that pyridazin-3 (2H)-ones have been shown to possess a wide range of pharmacological activities . For example, a series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .

Zukünftige Richtungen

Given the diverse pharmacological activities of pyridazin-3 (2H)-ones , there is potential for further exploration and development of “4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide” in various scientific research areas. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Eigenschaften

IUPAC Name |

4-[5-(dimethylamino)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-21(2)15-12-16(20-18-13-15)22-8-10-23(11-9-22)17(24)19-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVHVZQYZKYOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)

![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384996.png)

![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2385001.png)

![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)

![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)

![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)